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Abstract

CHF-3381, also known as Indantadol, is a novel small molecule that has been investigated for
its potential therapeutic effects in a range of neurological disorders. This technical guide
provides an in-depth overview of the early discovery and development of CHF-3381, with a
focus on its pharmacological profile, mechanism of action, and preclinical and early clinical
findings. The information is presented to serve as a comprehensive resource for researchers,
scientists, and professionals involved in drug development.

Introduction

CHF-3381, chemically identified as N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride,
emerged from a screening program aimed at identifying new agents with potential
anticonvulsant properties. Its development was driven by the need for novel therapeutic options
for neurological conditions characterized by neuronal hyperexcitability and excitotoxicity. Early
investigations revealed a unique dual mechanism of action, positioning CHF-3381 as a
compound of interest for further preclinical and clinical exploration.

Chemical Synthesis and Structure

While a detailed, step-by-step synthesis protocol for CHF-3381 is not extensively publicly
documented, the synthesis of structurally related compounds such as N-aryl glycines and
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glycinamide hydrochloride has been described in the chemical literature. The synthesis of N-(2-
indanyl)glycinamide hydrochloride would likely involve the reaction of 2-aminoindane with a
suitable glycine derivative.

Structure:
e Chemical Name: N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride
e Molecular Formula: C11H1sCIN20

e Molecular Weight: 226.70 g/mol

Mechanism of Action

CHF-3381 exhibits a dual mechanism of action, targeting two key pathways involved in
neuronal signaling and excitability.[1][2][3]

» Low-Affinity, Non-Competitive NMDA Receptor Antagonism: CHF-3381 acts as a non-
competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is
believed to contribute to its neuroprotective and anticonvulsant effects by modulating
excessive glutamatergic neurotransmission.

e Reversible Monoamine Oxidase-A (MAO-A) Inhibition: The compound also functions as a
reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the
breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and
dopamine.[4] This activity may contribute to its potential analgesic and mood-modulating
effects.
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CHF-3381's dual mechanism of action.

Preclinical Pharmacology

Extensive preclinical studies have been conducted to evaluate the pharmacological profile of

CHF-3381 in various in vitro and in vivo models.

Anticonvulsant Activity

CHF-3381 has demonstrated significant anticonvulsant effects in rodent models of seizures.
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] Route of
Test Species o ) EDso Reference
Administration

Maximal
Electroshock Mouse i.p. 24 mg/kg [5]
(MES)

Maximal
Electroshock Mouse p.o. 21 mg/kg [5]
(MES)

Maximal
Electroshock Rat i.p. 7.5 mg/kg [5]
(MES)

Maximal
Electroshock Rat p.o. 21 mg/kg [5]
(MES)

Picrotoxin-
induced tonic Mouse i.p. ~10 mg/kg [5]

extension

NMDA-induced

] ] Mouse i.C.V. ~10 mg/kg [5]
tonic extension
NMDA-induced
behavioral
Mouse p.o. 57 mg/kg [5]
effects and
lethality

Neuroprotective Effects

In primary cortical neuron cultures, CHF-3381 exhibited neuroprotective effects against
glutamate-induced excitotoxicity in a glycine-independent manner.[1] Furthermore, it
completely prevented cell damage in a kainate-induced seizure model in mice, similar to the
effects of the non-competitive NMDA receptor antagonist MK-801.[2][6]

Analgesic Activity
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The antihyperalgesic effect of CHF-3381 was investigated in a human pain model. A single oral
dose of 500 mg significantly reduced the area of secondary hyperalgesia induced by heat and
capsaicin.[4]

Safety Pharmacology and Toxicology

Toxic effects on motor performance, as assessed by the rotarod test, were observed only at

high doses.
) Route of
Test Species o ) TDso Reference
Administration

Rotarod Mouse p.o. ~300 mg/kg [5]

Rotarod Mouse i.p. ~100 mg/kg [5]

Rotarod Rat p.o. ~300 mg/kg [5]

Rotarod Rat i.p. ~100 mg/kg [5]
Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, revealing differences in
bioavailability and metabolism.

Species Oral Bioavailability Primary Metabolism Reference
Rat 15-20% Acid derivative [4]
Dog 15-20% Acid derivative [4]
Monkey 100% Oxidative metabolism [4]

Extensive liver
metabolism to CHF-

Human - [3]
3567 and 2-

aminoindane

In humans, CHF-3381 is rapidly absorbed with a time to maximum concentration (tmax) of 1-2
hours and has an elimination half-life of 4-6 hours.[7]
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Clinical Development

The clinical development of CHF-3381 has focused on its potential application in neuropathic
pain and chronic cough. A Phase IIb clinical trial for diabetic peripheral neuropathic pain was
conducted; however, it did not achieve significant efficacy.[2] A pilot study investigating its utility
in chronic cough was also initiated.[2]

Experimental Protocols
Maximal Electroshock (MES) Test

» Objective: To assess anticonvulsant activity.

e Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes
to induce a tonic-clonic seizure. The ability of the test compound to prevent the tonic
hindlimb extension phase of the seizure is measured.

e Endpoint: The dose of the compound that protects 50% of the animals from the tonic
hindlimb extension (EDso) is determined.

Administer CHF-3381 or Vehicle

After appropriate absorption time

Apply Supramaximal Electrical Stimulus

l

Observe for Tonic Hindlimb Extension

l

Calculate ED50

Click to download full resolution via product page
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Workflow for the Maximal Electroshock (MES) test.

Rotarod Test

» Objective: To assess motor coordination and potential neurological toxicity.

e Procedure: Animals are placed on a rotating rod. The speed of rotation is gradually
increased. The time until the animal falls off the rod is recorded.

e Endpoint: The dose of the compound that causes 50% of the animals to fail the test (TDso) is
determined.

[*H]-MK-801 Binding Assay

» Objective: To characterize the interaction with the NMDA receptor.

e Procedure: Rat brain membranes are incubated with [2H]-MK-801, a radiolabeled non-
competitive NMDA receptor antagonist, in the presence and absence of CHF-3381. The
amount of bound radioactivity is measured.

o Endpoint: The inhibition constant (Ki) of CHF-3381 for the [3H]-MK-801 binding site is
determined.

Conclusion

CHF-3381 (Indantadol) is a compound with a novel dual mechanism of action, acting as both a
low-affinity, non-competitive NMDA receptor antagonist and a reversible MAO-A inhibitor.
Preclinical studies have demonstrated its potential as an anticonvulsant, neuroprotective, and
analgesic agent with a generally favorable safety profile in animal models. While early clinical
development for neuropathic pain did not meet its primary endpoints, the unique
pharmacological profile of CHF-3381 may warrant further investigation for other neurological or
psychiatric conditions. This technical guide provides a comprehensive summary of the
foundational data on CHF-3381, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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